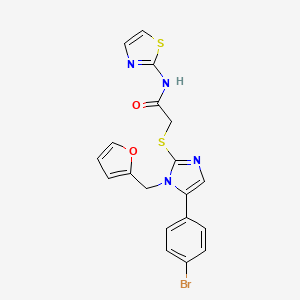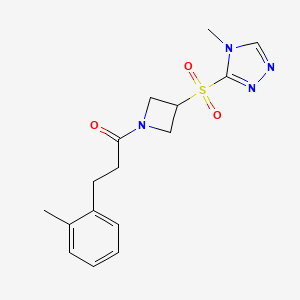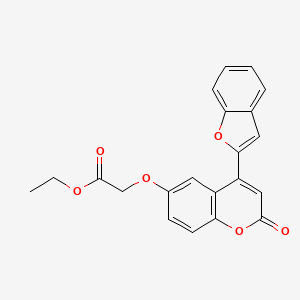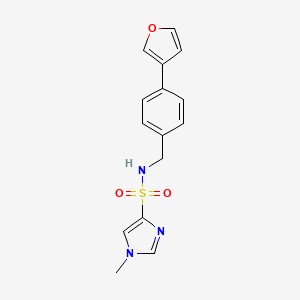
2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific conditions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (bromophenyl, furan, imidazole, and thiazole) would contribute to the compound’s stability. The sulfur atom in the thioether group could potentially act as a nucleophile, making it reactive .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the bromine atom on the bromophenyl group could be replaced in a nucleophilic aromatic substitution reaction. The imidazole and thiazole rings could potentially participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water. The exact properties would need to be determined experimentally .科学的研究の応用
Antiprotozoal Applications
Compounds structurally related to "2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide" have been investigated for their potential as antiprotozoal agents. For instance, novel dicationic imidazo[1,2-a]pyridines, including derivatives with furan substitutions similar to the core structure of the compound , showed strong DNA affinity and exhibited significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense, the causative agent of sleeping sickness, as well as Plasmodium falciparum, responsible for malaria (Ismail et al., 2004). These findings highlight the potential of such compounds in the treatment of protozoal infections.
Antimicrobial Applications
Research into compounds with structural elements similar to "2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide" has also uncovered antimicrobial properties. For example, derivatives of 2-bromo-N-(phenylsulfonyl)acetamide, through modifications that introduce thiazole and imidazole rings, displayed good antimicrobial activity, suggesting their utility in combating microbial infections (Fahim & Ismael, 2019).
Anticancer Applications
Several studies have synthesized and evaluated derivatives incorporating imidazole, thiazole, and acetamide groups for their anticancer activities. For instance, 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings were screened against a panel of 60 different human tumor cell lines, uncovering compounds with considerable anticancer activity against specific cancer cell lines (Yurttaş et al., 2015). This underscores the importance of structural diversity in the design of potential anticancer agents.
Antifibrotic Applications
Compounds featuring amino(imino)thiazolidinone derivatives have been identified for their antifibrotic and anticancer activities. Specific derivatives exhibited significant reduction in the viability of fibroblasts without possessing an anticancer effect, presenting them as candidates for antifibrotic therapies (Kaminskyy et al., 2016). This discovery is crucial for developing treatments for fibrotic diseases, which involve the excessive formation of fibrous tissue.
作用機序
将来の方向性
特性
IUPAC Name |
2-[5-(4-bromophenyl)-1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O2S2/c20-14-5-3-13(4-6-14)16-10-22-19(24(16)11-15-2-1-8-26-15)28-12-17(25)23-18-21-7-9-27-18/h1-10H,11-12H2,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGLOAVJOJQIKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=CN=C2SCC(=O)NC3=NC=CS3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2514504.png)

![Ethyl 6-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2514506.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2514507.png)

![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-N'-phenylurea](/img/structure/B2514510.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-tosylacetamide](/img/structure/B2514512.png)
![N-cyclopentyl-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2514513.png)
![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(5-propan-2-yl-1,3-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2514516.png)

![N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide](/img/structure/B2514520.png)
![N-{4-[4-(hydroxymethyl)piperidino]benzyl}-4-methylbenzenesulfonamide](/img/structure/B2514521.png)

